molecular formula C7H12O B3053170 Bicyclo[2.2.1]heptan-1-ol CAS No. 51566-98-4

Bicyclo[2.2.1]heptan-1-ol

Cat. No. B3053170
CAS RN: 51566-98-4
M. Wt: 112.17 g/mol
InChI Key: NIZFPIBTGJOVRT-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptan-1-ol is a chemical compound with the formula C7H12O . It is a member of the class of compounds known as bicyclic monoterpenoids . These are monoterpenes containing exactly 2 rings, which are fused together .


Synthesis Analysis

A sequential Diels Alder reaction/rearrangement sequence has been developed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes . This method allows for the creation of novel floral and woody odorants . Another approach involves an organocatalytic formal [4 + 2] cycloaddition reaction, which permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner .


Molecular Structure Analysis

The molecular structure of Bicyclo[2.2.1]heptan-1-ol can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

Bicyclo[2.2.1]heptan-1-ol has a molecular weight of 112.1696 . The related compound, Bicyclo[2.2.1]heptan-2-ol, has a density of 1.1±0.1 g/cm3, a boiling point of 176.5±0.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.7 mmHg at 25°C .

Scientific Research Applications

Chemical Structure and Properties

Bicyclo[2.2.1]heptan-1-ol has the molecular formula C7H12O and a molecular weight of 112.1696 . It is also known by other names such as Norborneol and Norbornyl alcohol .

2. Use in Asymmetric Synthesis and Catalysis The Bicyclo[2.2.1]heptane scaffold, which is a part of Bicyclo[2.2.1]heptan-1-ol, provides the basis for asymmetric synthesis and catalysis . Asymmetric synthesis is a method used to preferentially form one enantiomer of a chiral molecule, which is important in the development of pharmaceuticals and other biologically active compounds.

Use in Drug Development

Bicyclo[2.2.1]heptane is featured by drug candidates such as LMV-6015 and AMG 221 . This indicates that Bicyclo[2.2.1]heptan-1-ol could potentially be used in the development of new drugs.

Use in Chemical Reactions

A research paper mentioned the use of Bicyclo[2.2.1]heptan-2-ol in a chemical reaction involving Pd (acac)2 and CuCl2 . This suggests that Bicyclo[2.2.1]heptan-1-ol could be used in various chemical reactions.

Safety and Hazards

The safety data sheet for Bicyclo[2.2.1]heptan-2-ol indicates that it is a flammable solid and may form combustible dust concentrations in air. It can cause skin and eye irritation and may cause respiratory irritation . It is advised to handle the compound with appropriate protective equipment and to store it in a well-ventilated place .

Mechanism of Action

Target of Action

The primary targets of Bicyclo[2.2.1]heptan-1-ol are currently unknown. The compound’s structure is embedded in numerous compounds with various functions , suggesting a potential for diverse biological interactions

Mode of Action

The exact mode of action of Bicyclo[22It’s known that similar compounds can be converted into corresponding lactones using certain enzymes . This suggests that Bicyclo[2.2.1]heptan-1-ol may interact with its targets through enzymatic transformations.

Biochemical Pathways

The biochemical pathways affected by Bicyclo[22The transformation of similar compounds into lactones suggests that it may be involved in metabolic pathways related to lactone biosynthesis

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Bicyclo[22Information about its bioavailability, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance is currently unavailable . Further pharmacokinetic studies are needed to understand how this compound behaves in the body.

Result of Action

The molecular and cellular effects of Bicyclo[22Given its potential involvement in lactone biosynthesis , it may influence cellular processes related to this pathway. More research is needed to fully understand the effects of this compound at the molecular and cellular levels.

properties

IUPAC Name

bicyclo[2.2.1]heptan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-7-3-1-6(5-7)2-4-7/h6,8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZFPIBTGJOVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30335276
Record name Bicyclo[2.2.1]heptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.2.1]heptan-1-ol

CAS RN

51566-98-4
Record name Bicyclo[2.2.1]heptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 0.96 gram (10 millimoles) of norbornane, 0.13 gram (0.8 millimole) of N-hydroxyphthalimide, 0.015 gram (0.06 millimole) of Co(AA)2 and 10 milliliters of acetic acid was stirred in an oxygen atmosphere at a temperature of 75° C. for 15 hours to give 1-hydroxynorbornane (selectivity for norbornane 44%, yield 44%) and 1,2-dihydroxynorbornane (selectivity for norbornane 55%, yield 55%) with a transformation rate of norbornane of 99% and the selectivity for the alcohols of 99%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.96 g
Type
reactant
Reaction Step Two
Quantity
0.13 g
Type
reactant
Reaction Step Two
[Compound]
Name
Co(AA)2
Quantity
0.015 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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